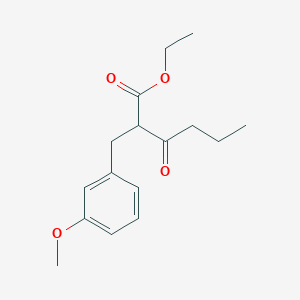

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-7-15(17)14(16(18)20-5-2)11-12-8-6-9-13(10-12)19-3/h6,8-10,14H,4-5,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCKFZPOLVTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695891 | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-96-9 | |

| Record name | Ethyl 3-methoxy-α-(1-oxobutyl)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(3-methoxyphenyl)methyl]-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metal Compound-Mediated Synthesis of 3-Oxocarboxylic Acid Esters

A well-documented approach for synthesizing 3-oxocarboxylic acid esters, including ethyl 2-(3-methoxybenzyl)-3-oxohexanoate, involves the use of calcium, barium, or strontium compounds as catalysts or reagents to facilitate the formation of the keto ester moiety.

Alcohol Addition: The process includes the addition of an alcohol (ethanol in this case, corresponding to the ethyl ester group) in a molar ratio of 1 to 5 times relative to the metal compound, preferably 1.5 to 3 times. This addition significantly increases the yield of the 3-oxocarboxylic acid ester.

-

- When using calcium compounds, the deacetylation (or related transformation) is performed at 10 to 120 °C, preferably 80 to 110 °C.

- For barium or strontium compounds, lower temperatures of 10 to 40 °C, preferably 20 to 30 °C, are employed.

- Reaction times range from 10 to 20 hours to ensure completion.

Purification: The crude product is washed with dilute sulfuric acid to remove residual metal compounds as water-soluble or insoluble solids. Subsequent purification is achieved by distillation or recrystallization to yield highly pure 3-oxocarboxylic acid esters.

Summary Table of Metal-Mediated Synthesis Parameters:

| Parameter | Calcium Compound | Barium/Strontium Compound |

|---|---|---|

| Alcohol (ethanol) molar ratio | 1 to 5 (preferably 1.5-3) | 1 to 5 (preferably 1.5-3) |

| Reaction Temperature | 10–120 °C (preferably 80–110 °C) | 10–40 °C (preferably 20–30 °C) |

| Reaction Time | 10–20 hours | 10–20 hours |

| Purification | Dilute H2SO4 wash + distillation/recrystallization | Same as Calcium |

Practical Considerations and Optimization

Yield Enhancement: The presence of ethanol in excess relative to metal catalysts improves the yield of the esterification step significantly.

Temperature Control: Maintaining optimal temperatures according to the metal catalyst used is critical to maximize reaction efficiency and minimize side reactions.

Purification Strategy: Post-reaction washing with dilute sulfuric acid is essential to remove metal residues, followed by standard purification techniques to obtain analytically pure product.

Summary Table of Preparation Method Characteristics

| Aspect | Details |

|---|---|

| Starting Materials | 3-methoxybenzyl precursor, ethyl alcohol, calcium/barium/strontium compounds |

| Catalyst/Reagent | Calcium, barium, or strontium compounds |

| Alcohol Molar Ratio | 1–5 times metal compound (preferably 1.5–3) |

| Temperature Range | 10–120 °C (Ca); 10–40 °C (Ba/Sr) |

| Reaction Time | 10–20 hours |

| Purification | Dilute sulfuric acid wash, distillation or recrystallization |

| Advanced Synthetic Techniques | Use of protecting groups, olefin formation, Heck/Suzuki coupling, diastereoselective reduction (for related intermediates) |

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.

- Reduction : The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The methoxybenzyl group can participate in nucleophilic substitution reactions to yield various derivatives.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for developing new drugs. Its ability to interact favorably with biological molecules due to increased lipophilicity makes it a candidate for drug design.

Enzyme-Catalyzed Reactions

Research indicates that compounds containing methoxy groups often exhibit enhanced interactions with enzymes and receptors. This compound can be studied for its role in metabolic pathways, potentially acting as an inhibitor or activator of specific biochemical processes.

Material Science

In material science, this compound can be used in the production of fine chemicals and specialty materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxybenzyl group and the keto group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Functional Group Comparisons

β-Keto Ester Reactivity

- Ethyl 3-oxohexanoate (CAS: 3249-68-1): Exhibits typical β-keto ester reactivity, such as keto-enol tautomerism and participation in Michael additions. However, its lack of bulky substituents limits steric hindrance, making it a poor substrate for certain enzymes (e.g., N. crassa oxidoreductases) .

- This compound: The 3-methoxybenzyl group introduces steric bulk and aromatic π-π interactions, which may enhance enantioselectivity in catalytic hydrogenation or enzymatic reactions compared to simpler β-keto esters.

Aromatic Substituent Effects

- 3-Methoxybenzyl vs. 2-Methoxyphenyl: The position of the methoxy group (para vs. ortho) significantly alters electronic and steric properties. For example, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate undergoes cyclization to form oxazoloquinolines , while the 3-methoxybenzyl analogue’s reactivity remains unexplored in similar conditions.

- Eugenol Derivatives: Ethyl 4-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)butanoate shares a methoxyphenoxy motif with the target compound but includes an epoxide group, enhancing insecticidal activity .

Biological Activity

Ethyl 2-(3-methoxybenzyl)-3-oxohexanoate is an organic compound classified as an ester, characterized by its unique molecular structure which includes an ethyl ester group, a methoxybenzyl group, and a keto group. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and metabolic studies.

The synthesis of this compound typically involves the esterification process of 2-(3-methoxybenzyl)-3-oxohexanoic acid with ethanol, often facilitated by an acid catalyst such as sulfuric acid under reflux conditions. This method ensures a high yield of the desired ester product, which can also be produced using continuous flow processes in industrial settings to enhance efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the methoxybenzyl group and the keto group significantly influences its binding affinity and specificity towards various biological pathways. This compound may function as an inhibitor or activator within these pathways, depending on its structural characteristics.

Research Findings

Recent studies have explored the compound's potential in various biological applications:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting its role in modulating biochemical reactions. This inhibition could lead to significant implications in therapeutic contexts, particularly in metabolic disorders.

- Antitumor Activity : Preliminary investigations indicate that this compound may exhibit antitumor properties. Similar compounds with methoxy substituents have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be further studied for its potential as an anticancer agent. For instance, compounds with IC50 values lower than 4 μM are considered biologically active against specific cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-(4-methoxybenzyl)-3-oxohexanoate | Similar structure with para substitution | Moderate enzyme inhibition |

| Ethyl 2-(3-ethoxybenzyl)-3-oxohexanoate | Ethoxy instead of methoxy | Lower cytotoxicity compared to target |

| Ethyl 2-(3-methoxyphenyl)-3-oxohexanoate | Phenolic substitution | Variable activity; dependent on context |

This table illustrates how variations in substituents can influence the biological properties of related compounds.

Study on Antitumor Potential

A study investigated the cytotoxic effects of several methoxy-substituted esters on prostate cancer cell lines (LNCaP and PC-3). Results indicated that compounds similar to this compound exhibited significant growth inhibition at concentrations around 20 μg/ml. The findings suggest that modifications to the methoxy group can enhance or diminish antitumor activity, guiding future synthetic efforts towards more potent analogs .

Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was tested against various metabolic enzymes. The results demonstrated that this compound could effectively inhibit key enzymes involved in lipid metabolism, indicating potential applications in managing metabolic syndrome and related disorders.

Q & A

Basic: What are the primary enzymatic methods for enantioselective reduction of β-keto esters like Ethyl 3-oxohexanoate?

The reduction of β-keto esters to chiral hydroxy esters is critical for synthesizing bioactive molecules. Two NADPH-dependent oxidoreductases in Saccharomyces cerevisiae catalyze this reaction:

- (S)-Enzyme : Reduces 3-oxo esters to (S)-hydroxy esters with Km values of 0.9 mM (ethyl 3-oxobutyrate) and 5.3 mM (ethyl 3-oxohexanoate) at pH 6.9 .

- (R)-Enzyme : A subunit of fatty acid synthase, it produces (R)-hydroxy esters with Km = 2.0 mM for ethyl 3-oxohexanoate at pH 6.1 .

Methodological Tip : Optimize reaction pH and NADPH cofactor concentration based on the desired enantiomer. Use chiral GC/HPLC for ee analysis .

Advanced: How can stereoselective hydrogenation of Ethyl 3-oxohexanoate derivatives be optimized for statin precursor synthesis?

Ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a statin precursor, requires precise stereocontrol during hydrogenation. Key catalytic systems include:

- Ru(II) complexes with (R)-Tol-BINAP : Achieves syn-6/anti-6 = 2.3 selectivity under mild conditions .

- Rh(I) catalysts : Show solvent polarity-dependent activity; nonpolar solvents favor syn-diastereomers .

Experimental Design : Use Ru[(R)-Tol-BINAP]Cl2 with AcONa in THF at 25°C for high syn-selectivity (substrate/catalyst ratio 1000:1) .

Basic: What synthetic routes are available for preparing Ethyl 3-oxohexanoate derivatives?

- Enolate alkylation : Lithio-enolates of ethyl 3-oxohexanoate react with benzylic bromides (e.g., 3-methoxybenzyl bromide) with high diastereoselectivity .

- Pfitzinger reaction : Ethyl 3-oxohexanoate reacts with isatin derivatives in ethanol using β-cyclodextrin catalysis, yielding quinaldines in 77–92% yields .

Key Reagents : Use LiHMDS for enolate formation and β-cyclodextrin for aqueous-phase catalysis .

Advanced: How do structural modifications of β-keto esters influence quorum sensing (QS) inhibition?

Ethyl 3-oxohexanoate derivatives show varied QS inhibition efficacy:

- Ethyl benzoylacetate (9) : Inhibits Photobacterium fischeri luminescence (27 mm inhibition zone) without growth suppression .

- Ethyl 3-oxo-phenylpentanoate (10) : Inactive in QS assays, highlighting the importance of aromatic vs. aliphatic side chains .

Data Contradiction : While β-keto esters are proposed as QS modulators, only specific derivatives (e.g., ethyl benzoylacetate) show activity, necessitating SAR studies .

Basic: How is Ethyl 3-oxohexanoate characterized in metabolic pathway studies?

- Bioreduction : Ethyl 3-oxohexanoate is enzymatically reduced to ethyl (R)-3-hydroxyhexanoate, a flavoring agent, via yeast oxidoreductases .

- GC-MS/NMR : Use deuterated solvents and <sup>1</sup>H/<sup>13</sup>C NMR to track carbonyl reduction and chirality .

Advanced: Why do certain oxidoreductases fail to catalyze Ethyl 3-oxohexanoate reduction?

Neurospora crassa oxidoreductase (NcCR) shows no activity toward ethyl 3-oxohexanoate due to substrate specificity constraints. Key factors:

- Steric hindrance : Bulkier esters (e.g., ethyl 2-oxocyclohexanecarboxylate) are incompatible with the enzyme's active site .

- Electron density : NcCR preferentially reduces β-keto esters with electron-withdrawing groups (e.g., trifluoromethyl) .

Methodological Insight : Screen enzyme libraries (e.g., KRED panels) or engineer active sites via directed evolution for broader substrate scope .

Basic: What analytical techniques validate the purity of Ethyl 3-oxohexanoate in synthetic workflows?

- Refractive index : n<sup>20</sup>D = 1.427 (lit.) .

- Boiling point : 104°C at 22 mmHg .

- Chiral HPLC : Resolves enantiomers post-reduction; compare retention times with commercial standards .

Advanced: How do reaction conditions affect diastereoselectivity in Ethyl 3-oxohexanoate-based heterocycle synthesis?

In the Pfitzinger reaction:

- Solvent polarity : Ethanol vs. isopropanol alters reaction rates (e.g., 3 h in ethanol vs. 4 h in isopropanol) but maintains high yields (87–92%) .

- Substituent effects : Electron-withdrawing groups on isatin (e.g., 5-nitro) reduce yields (77%) due to steric/electronic hindrance .

Optimization Strategy : Use 5-methoxyisatin and pentane-2,4-dione in ethanol for 2-hour reactions to achieve 90–92% yields .

Basic: What safety and handling protocols are recommended for Ethyl 3-oxohexanoate?

- Storage : Keep at 2–8°C in airtight containers; avoid light due to ester hydrolysis risks .

- Toxicity : Limited allergenicity reported, but use PPE (gloves, goggles) during handling .

Advanced: What contradictions exist in the enzymatic activity data for Ethyl 3-oxohexanoate reduction?

- Yeast vs. N. crassa enzymes : S. cerevisiae oxidoreductases show activity (5.3 mM Km), while N. crassa NcCR is inactive .

- Fatty acid synthase role : The (R)-enzyme in yeast is a subunit of fatty acid synthase, but the intact complex lacks activity, suggesting steric inhibition .

Resolution : Use purified (R)-enzyme fragments or heterologous expression systems to bypass complex assembly constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.